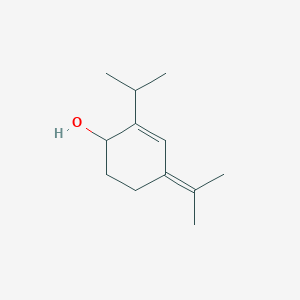
Canventol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canventol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that is widely used in laboratory experiments to study its biochemical and physiological effects.
Wirkmechanismus
Canventol works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemische Und Physiologische Effekte
Canventol has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to improve cognitive function and reduce the risk of certain diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Canventol in laboratory experiments is its ability to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using Canventol is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Canventol. One of the main areas of focus is the development of new drugs based on the chemical structure of Canventol. Another area of focus is the study of its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further research is needed to understand the mechanisms of action of Canventol and its potential interactions with other drugs.
In conclusion, Canventol is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential interactions with other drugs.
Synthesemethoden
The synthesis of Canventol involves a complex chemical process that requires the use of various reagents and catalysts. The most common method used for the synthesis of Canventol is the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
Canventol has been extensively studied for its potential applications in various fields of research, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
182482-56-0 |
|---|---|
Produktname |
Canventol |
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
CYOJESZRZNCQEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
Kanonische SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
Synonyme |
2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



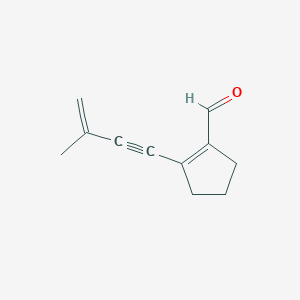
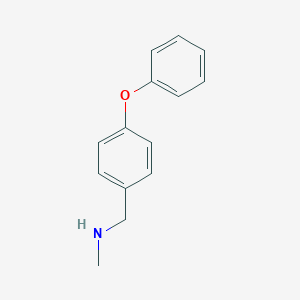
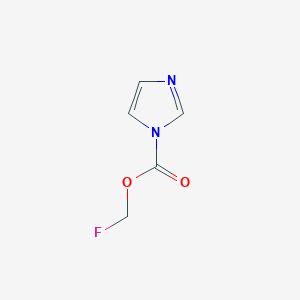

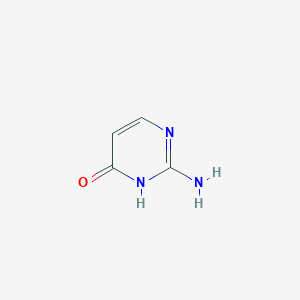
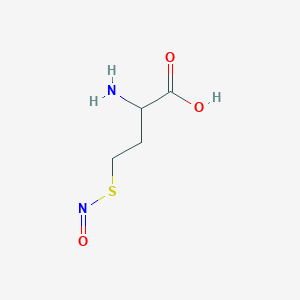
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
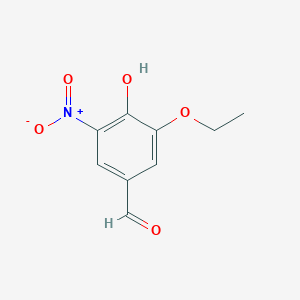
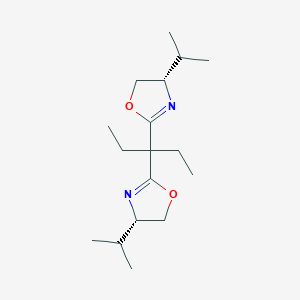
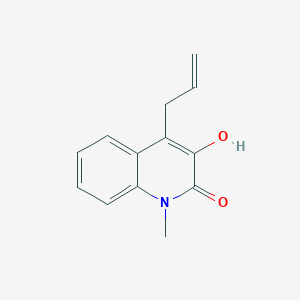
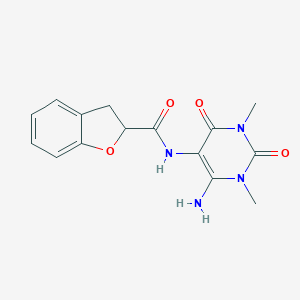
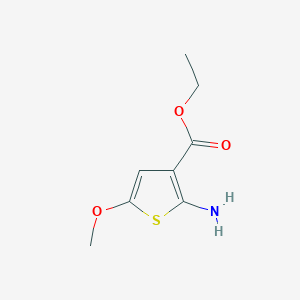
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)